molecular formula C11H16N2O B8579524 N-(2-Phenylpropan-2-yl)glycinamide CAS No. 50333-34-1

N-(2-Phenylpropan-2-yl)glycinamide

Cat. No. B8579524
CAS RN: 50333-34-1
M. Wt: 192.26 g/mol
InChI Key: DWDGLLCNUGQOGN-UHFFFAOYSA-N
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Patent
US03976771

Procedure details

A solution of 2-chloro-N-(α,α-dimethylbenzyl)-acetamide (11.5 g; 0.054 mole) in ethanol (300 ml) was cooled to 0°C. The solution was saturated with ammonia (5 hours). Stirring was continued at room temperature for about 6 days. The solvent was removed under vacuum. The oily residue was taken up in 2N HCl and filtered. The filtrate was made alkaline by the addition of 2N NaOH. The alkaline phase was extracted three times with ether. The organic layer was dried over, anhydrous Na2SO4 and the solvent was evaporated. The N1 -(α,α-dimethylbenzyl)glycineamide was obtained as a light brown oil. Yield: 6.5 g (62.5 %).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][C:6]([CH3:14])([CH3:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:4].[NH3:15]>C(O)C>[CH3:13][C:6]([NH:5][C:3](=[O:4])[CH2:2][NH2:15])([CH3:14])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
ClCC(=O)NC(C1=CC=CC=C1)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
by the addition of 2N NaOH
EXTRACTION
Type
EXTRACTION
Details
The alkaline phase was extracted three times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over, anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
product
Smiles
CC(C1=CC=CC=C1)(C)NC(CN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.